molecular formula C4H12N2 B2498578 (2S)-2-(Methylamino)propane-1-amine CAS No. 27255-44-3

(2S)-2-(Methylamino)propane-1-amine

Cat. No.: B2498578
CAS No.: 27255-44-3
M. Wt: 88.154
InChI Key: GINJNNGWMNSBIG-BYPYZUCNSA-N
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Description

(2S)-2-(Methylamino)propane-1-amine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of a propane backbone with a methylamino group attached to the second carbon, making it an important intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Methylamino)propane-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a chiral precursor such as (S)-alanine.

    Amidation: The carboxyl group of (S)-alanine is converted to an amide using reagents like thionyl chloride and methylamine.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Methylamino)propane-1-amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or oximes.

    Reduction: Further reduction can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

    Imines: From oxidation reactions.

    Secondary Amines: From reduction reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-(Methylamino)propane-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Studied for its role in enzyme inhibition and receptor binding.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(Methylamino)propane-1-amine involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Methylamino)propane-1-amine: The enantiomer of the compound with different biological activity.

    2-(Dimethylamino)propane-1-amine: A related compound with two methyl groups on the nitrogen.

    2-(Ethylamino)propane-1-amine: A compound with an ethyl group instead of a methyl group.

Uniqueness

(2S)-2-(Methylamino)propane-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and analogs.

Properties

IUPAC Name

(2S)-2-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJNNGWMNSBIG-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27255-44-3
Record name [(2S)-1-aminopropan-2-yl](methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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